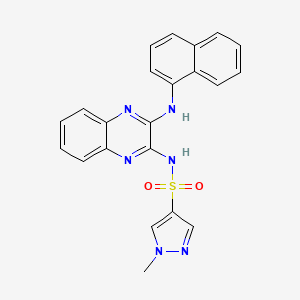

1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[3-(naphthalen-1-ylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O2S/c1-28-14-16(13-23-28)31(29,30)27-22-21(25-19-10-4-5-11-20(19)26-22)24-18-12-6-8-15-7-2-3-9-17(15)18/h2-14H,1H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKJFQKEQCVRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound exhibits a unique structural configuration combining a pyrazole ring, a quinoxaline moiety, and a naphthalene-derived amine, which contributes to its diverse biological activities. Research indicates that this compound may interact with various biological targets, making it significant in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to exhibit:

- Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent .

- Anti-inflammatory Effects : Similar compounds have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting that this compound may also possess anti-inflammatory properties .

Biological Activities

Case Studies and Research Findings

Recent studies have explored the biological activity of various pyrazole and sulfonamide derivatives, including this compound. These studies highlight the following findings:

- Antiproliferative Studies : Research conducted on related pyrazole derivatives revealed that certain compounds exhibited IC50 values comparable to established anticancer drugs, indicating strong antiproliferative potential .

- Inhibition of iNOS and COX-2 : Some derivatives demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical in inflammatory responses .

- Structure–Activity Relationship (SAR) : Analysis of similar compounds indicated that specific structural features, such as the presence of naphthalene and quinoxaline groups, significantly enhance biological activity. This suggests that the unique arrangement in this compound may confer selectivity and potency against particular biological targets compared to other sulfonamide derivatives.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : The naphthalene group in the target compound increases hydrophobicity compared to smaller aromatic systems like 3-methoxyphenyl or heterocyclic furan/thiophene . This may enhance blood-brain barrier penetration but reduce solubility.

- Electron Effects: The quinoxaline core is electron-deficient, whereas the 3-methoxyphenyl group in is electron-rich due to the methoxy substituent. This difference influences binding interactions (e.g., π-π stacking vs. hydrogen bonding).

Physicochemical Data Comparison

Q & A

Q. What are the best practices for validating synthetic intermediates with complex NMR spectra?

- Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .

- Isotopic Labeling: ¹⁵N-labeled precursors to track nitrogen environments in quinoxaline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.